molecular formula C18H23ClN2O4S B2518770 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 953140-45-9

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2518770
CAS No.: 953140-45-9
M. Wt: 398.9
InChI Key: QKPNHYGDWJVRKB-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a chemical compound offered for research and development purposes. This synthetic molecule features a benzenesulfonamide core, a common pharmacophore in medicinal chemistry, substituted with a chloro group and a methoxy group. It is structurally characterized by a piperidine ring, a privileged scaffold in drug discovery, which is further functionalized with a furan-2-ylmethyl moiety. Compounds with sulfonamide and piperidine structures, such as the related 5-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide , are frequently investigated in pharmaceutical research for their potential biological activities. Similarly, the furan-2-ylmethyl group is a known structural component in other research compounds, like 2-chloro-N-(furan-2-ylmethyl)-5-piperidin-1-ylsulfonylbenzamide and 5-chloro-N-(furan-2-ylmethyl)pentanamide . The integration of these features makes this compound a potentially valuable intermediate or tool for researchers in the fields of organic chemistry and drug discovery. It is intended for use in assay development, hit-to-lead optimization, and other exploratory studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Researchers should handle all chemicals with appropriate care. While a specific safety data sheet for this compound was not identified in the search results, analogous amine compounds can be hazardous, requiring personal protective equipment including gloves, goggles, and respirators . It is the responsibility of the purchaser to ensure safe handling and compliance with all local and national regulations.

Properties

IUPAC Name

5-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4S/c1-24-17-5-4-15(19)11-18(17)26(22,23)20-12-14-6-8-21(9-7-14)13-16-3-2-10-25-16/h2-5,10-11,14,20H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPNHYGDWJVRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. Its unique structure, which includes a chloro substituent, a furan moiety linked through a piperidine structure, and a methoxy group, suggests significant potential for diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is C₁₅H₁₈ClN₃O₃S, with a molecular weight of approximately 362.8 g/mol. The compound features:

  • Chloro group at the 5-position of the benzene ring.
  • Furan ring linked to a piperidine moiety.
  • Methoxy group at the 2-position of the benzene ring.

These structural elements contribute to its potential reactivity and biological activity.

Antiviral Properties

Research indicates that 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide exhibits promising antiviral activity, particularly against strains such as H5N1 influenza A virus. Studies have shown that modifications in its furan and piperidine components can significantly influence its antiviral efficacy and selectivity against various pathogens .

Antibacterial and Anticancer Activities

Benzenesulfonamide derivatives have been widely studied for their antibacterial and anticancer properties. The specific compound has shown potential in inhibiting bacterial growth and cancer cell proliferation. Its mechanism may involve interference with essential cellular processes or pathways, leading to cell death or growth inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence of specific functional groups significantly affects the biological activity of this compound. For example:

Compound Name Structure Highlights Biological Activity
4-AminobenzenesulfonamideSimple amino group on benzeneAntibacterial
FurosemideContains furan and sulfonamideDiuretic
SulfamethoxazoleSulfonamide with methyl substituentAntibacterial

The unique combination of the chloro group, furan linkage, and piperidine structure enhances its selectivity and potency against specific viral targets compared to traditional benzenesulfonamides .

The mechanism of action for 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide involves binding to viral proteins or cellular receptors, modulating their activity. This interaction can inhibit viral replication or bacterial growth by blocking essential pathways or enzymatic functions .

Interaction Studies

Interaction studies have focused on understanding how this compound binds to viral proteins and cellular receptors. These studies are crucial for elucidating its therapeutic index and safety profile when interacting with human cellular pathways .

Case Studies and Research Findings

Recent research has demonstrated the efficacy of 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide in various in vitro assays:

  • Antiviral Activity : Inhibition of H5N1 influenza A virus replication was observed with an IC50 value indicating effective concentration levels for antiviral activity.
  • Cytotoxicity Assessments : The compound exhibited low cytotoxicity against human cell lines while maintaining significant antiviral effects, suggesting a favorable therapeutic window .

Comparison with Similar Compounds

Key Structural Features :

  • Substituted Benzene Ring : A 5-chloro-2-methoxybenzenesulfonamide group, where the sulfonamide (–SO₂NH–) bridges the aromatic ring to a piperidine moiety.
  • Piperidine Scaffold : A piperidin-4-ylmethyl group at the sulfonamide nitrogen.
  • Furan Substituent : The piperidine nitrogen is further substituted with a furan-2-ylmethyl group.

Potential biological activities may include anti-convulsant, anti-hypertensive, or enzyme inhibitory properties, as sulfonamides are known for diverse pharmacological roles .

Comparison with Structurally Similar Compounds

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

  • Structure : Simplifies the target compound by omitting the piperidine-furan substituent.
  • Molecular Formula: C₁₃H₁₁ClNO₃S.
  • Key Data: Exhibits anti-convulsant and anti-hypertensive activities .

5-Chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide

  • Structure : Replaces the sulfonamide (–SO₂NH–) with a carboxamide (–CONH–) group (CAS: 953996-88-8).
  • Molecular Formula : C₁₉H₂₃ClN₂O₃.
  • Key Data: Molecular weight: 362.8 g/mol .

5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide

  • Structure : Substitutes the furan-2-ylmethyl group with a pyrazole-piperidine system and introduces a fluorine atom.
  • Molecular Formula : C₁₄H₁₆ClFN₄O₂S.
  • Pyrazole-piperidine systems are common in kinase inhibitors, suggesting possible kinase-targeted activity .

4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

  • Structure : A glyburide-related compound with a sulfamoylphenyl ethyl group.
  • Key Data :
    • Associated with antidiabetic activity, highlighting sulfonamide versatility in targeting metabolic enzymes .
    • Ethyl spacer between aromatic systems may influence receptor binding kinetics .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Activity References
5-Chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide (Target) C₁₈H₂₂ClN₂O₄S* ~379.9 (estimated) Piperidine-furan, sulfonamide CNS modulation, enzyme inhibition Inferred
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₁ClNO₃S 296.7 Simple sulfonamide Anti-convulsant, anti-hypertensive
5-Chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide C₁₉H₂₃ClN₂O₃ 362.8 Carboxamide instead of sulfonamide Undisclosed (structural analog)
5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide C₁₄H₁₆ClFN₄O₂S 366.8 Pyrazole-piperidine, fluorine Kinase inhibition
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide C₁₆H₁₆ClN₂O₄S 374.8 Ethyl spacer, sulfamoylphenyl Antidiabetic

*Estimated based on structural analogs; direct data unavailable.

Research Findings and Implications

Sulfonamide vs. Carboxamide :

  • Sulfonamides generally exhibit stronger hydrogen-bonding capabilities due to the –SO₂NH– group, enhancing target affinity compared to carboxamides (–CONH–) .
  • The benzamide analog (C₁₉H₂₃ClN₂O₃) may have reduced metabolic stability, as sulfonamides are less prone to hydrolysis .

Role of Piperidine and Furan Substituents :

  • Piperidine scaffolds improve bioavailability and CNS penetration, while furan-2-ylmethyl groups may confer selectivity for enzymes or receptors recognizing heteroaromatic motifs .

Fluorine and Pyrazole Modifications: Fluorine substitution (as in C₁₄H₁₆ClFN₄O₂S) enhances lipophilicity and pharmacokinetic properties .

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